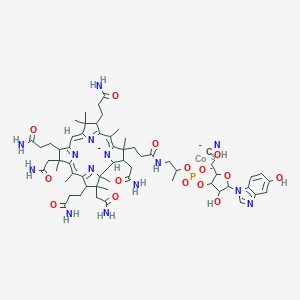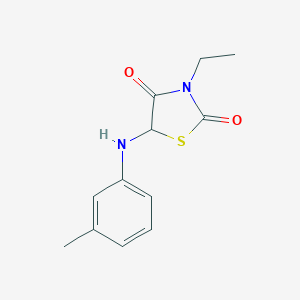
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione, also known as ETAD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ETAD is a thiazolidinedione derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA, RNA, and proteins. Moreover, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinase B (PKB), which is an enzyme that is involved in cell survival and proliferation. Moreover, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in high yields. Moreover, it exhibits a broad range of biological activities, which makes it a versatile compound for various applications. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, it has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione. One direction is to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which will provide insights into its biological activities. Moreover, future studies can focus on developing more efficient synthesis methods for this compound and improving its bioavailability for in vivo applications.
Métodos De Síntesis
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione can be synthesized through various methods, including the reaction of 3-toluidine with ethyl acetoacetate in the presence of sulfuric acid and sodium acetate, followed by the reaction with thiosemicarbazide. Another method involves the reaction of 3-toluidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by the reaction with thiosemicarbazide. These methods have been found to be efficient in producing high yields of this compound.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has been tested against various cancer cell lines and has been found to inhibit cell growth and induce apoptosis. It has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. Moreover, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1.
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
3-ethyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3H2,1-2H3 |
Clave InChI |
JHROSONQOSRDLD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



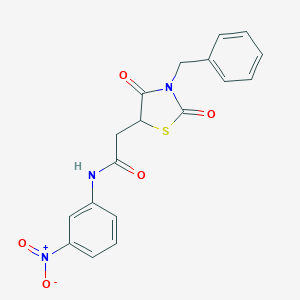
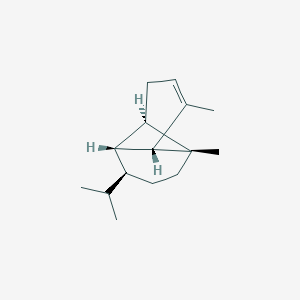
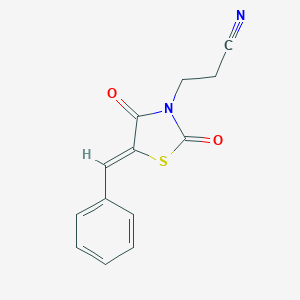
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
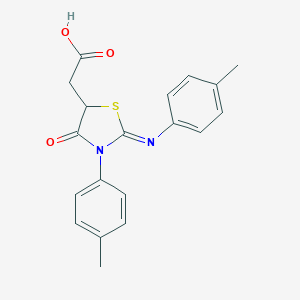

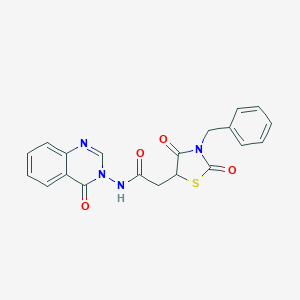
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
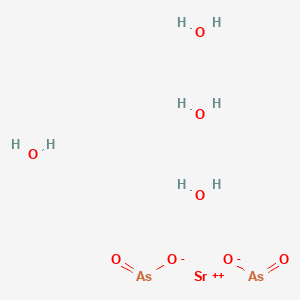
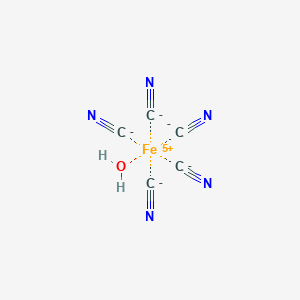
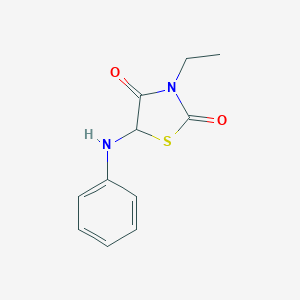
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
